3-[4-(Tert-butyl)-2-methylphenoxy]azetidine
Overview
Description
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine is a chemical compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a phenoxy moiety, which is further connected to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butyl)-2-methylphenoxy]azetidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(tert-butyl)-2-methylphenol, is reacted with an appropriate halogenating agent to form 4-(tert-butyl)-2-methylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then subjected to nucleophilic substitution with azetidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Halogenation: Using industrial halogenating agents to convert 4-(tert-butyl)-2-methylphenol to its halide derivative.
Nucleophilic Substitution: Employing robust nucleophilic substitution reactions with azetidine in the presence of suitable catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-[4-(Tert-butyl)-2-methylphenoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butyl)-2-methylphenoxy]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tert-Butyl)-2-methylphenoxy]azetidine-1-carboxylate
- tert-Butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy ring and the presence of the azetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10-7-11(14(2,3)4)5-6-13(10)16-12-8-15-9-12/h5-7,12,15H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADZTMYFYEQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229634 | |
Record name | 3-[4-(1,1-Dimethylethyl)-2-methylphenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-45-1 | |
Record name | 3-[4-(1,1-Dimethylethyl)-2-methylphenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(1,1-Dimethylethyl)-2-methylphenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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